N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide
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Overview
Description
N-(2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzodiazole ring and a chlorofluorophenyl group. Its chemical properties make it a subject of interest in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chloro-6-fluorobenzyl chloride with 1H-1,3-benzodiazole under basic conditions to form the intermediate compound. This intermediate is then reacted with propanoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorophenylacetic acid
- 2-Chloro-6-fluoroanisole
- 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one
Uniqueness
N-(2-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE stands out due to its unique combination of a benzodiazole ring and a chlorofluorophenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H19ClFN3O |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-[2-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]propanamide |
InChI |
InChI=1S/C19H19ClFN3O/c1-2-19(25)22-11-10-18-23-16-8-3-4-9-17(16)24(18)12-13-14(20)6-5-7-15(13)21/h3-9H,2,10-12H2,1H3,(H,22,25) |
InChI Key |
QZMRIVWRLXHCSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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